Chiral Coadsorber Performance: (S)-(+)-6-Methyl-1-octanol vs. Achiral 1-Octanol in 2D Homochiral Assembly Induction
In a comparative study of 2D molecular assembly at the liquid/solid interface, (S)-(+)-6-methyl-1-octanol functions as a chiral coadsorber that induces global homochirality in the supramolecular network, whereas achiral 1-octanol lacks this capacity and produces only racemic enantiomorphous assemblies [1]. The study demonstrates that the (S)-enantiomer can overrule the intrinsic chirality of the molecular building block and dominate the handedness of the resulting 2D coassembly—a functional property absent in achiral analogs [1].
| Evidence Dimension | Chiral induction capacity in 2D supramolecular assembly |
|---|---|
| Target Compound Data | Induces globally homochiral assembly; acts as chiral seed for handedness preference |
| Comparator Or Baseline | 1-Octanol (achiral): Produces racemic enantiomorphous networks; no chiral induction capacity |
| Quantified Difference | Qualitative binary outcome: homochiral assembly present vs. absent |
| Conditions | Coassembly with 5-(benzyloxy)isophthalic acid (BIC) derivative at liquid/solid interface, ambient temperature |
Why This Matters
For procurement in chirality-dependent research applications, this compound is the minimally viable selection; achiral 1-octanol cannot substitute due to complete absence of chiral induction function.
- [1] Chen T, Li SY, Wang D, Wan LJ. Competitive chiral induction in a 2D molecular assembly: Intrinsic chirality versus coadsorber-induced chirality. Science Advances. 2017;3(11):e1701208. View Source
